molecular formula C30H38O15 B1260035 Verbaspinoside

Verbaspinoside

Cat. No.: B1260035
M. Wt: 638.6 g/mol
InChI Key: RLGYLKXDNQBDCU-HUSRUCGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verbaspinoside is an iridoid glycoside first isolated from Verbascum spinosum . Its structure was elucidated through extensive spectroscopic analysis, including 1D/2D NMR and mass spectrometry, revealing it to be 6-O-[(2''-O-trans-cinnamoyl)-α-L-rhamnopyranosyl]-catalpol . The molecule consists of a catalpol core (a bicyclic monoterpene) linked to an α-L-rhamnopyranosyl sugar moiety, which is further esterified at the 2''-position with a trans-cinnamoyl group (Figure 1). This acyl substitution distinguishes it from simpler iridoids like aucubin or catalpol, which lack such modifications .

This compound has been identified in multiple Verbascum species, including V. salviifolium and V. cilicicum, suggesting its taxonomic significance within the genus .

Properties

Molecular Formula

C30H38O15

Molecular Weight

638.6 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C30H38O15/c1-13-19(34)22(37)25(42-17(33)8-7-14-5-3-2-4-6-14)29(40-13)43-24-15-9-10-39-27(18(15)30(12-32)26(24)45-30)44-28-23(38)21(36)20(35)16(11-31)41-28/h2-10,13,15-16,18-29,31-32,34-38H,11-12H2,1H3/b8-7+/t13-,15+,16+,18+,19-,20+,21-,22+,23+,24-,25+,26-,27-,28-,29-,30+/m0/s1

InChI Key

RLGYLKXDNQBDCU-HUSRUCGJSA-N

SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=CC=C6)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC=CC=C6)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=CC=C6)O)O

Synonyms

6-O-((2''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)-catalpol
verbaspinoside

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Iridoids

Compound Core Structure Sugar Moiety Acyl Group(s) Source Plant Key References
This compound Catalpol α-L-Rhamnopyranosyl (6-O) 2''-O-trans-cinnamoyl V. spinosum, V. salviifolium
6-O-β-D-Glucopyranosyl aucubin (3) Aucubin β-D-Glucopyranosyl (6-O) None V. salviifolium
6-O-α-L-Rhamnopyranosyl catalpol (4) Catalpol α-L-Rhamnopyranosyl (6-O) None V. salviifolium
Pulverulentoside I (6) Catalpol α-L-Rhamnopyranosyl (6-O) 2''-O-trans-p-methoxycinnamoyl, 3''-O-acetyl V. salviifolium
Buddlejoside A8 (7) Catalpol α-L-Rhamnopyranosyl (6-O) 4''-O-trans-3,4-dimethoxycinnamoyl V. salviifolium
Saccatoside (5) Catalpol α-L-Rhamnopyranosyl (6-O) 2''-O-trans-p-coumaroyl V. cilicicum

Key Structural and Functional Insights

Sugar and Acyl Group Influence: Sugar Type: Unlike 6-O-β-D-glucopyranosyl aucubin (3), which has a glucose unit, this compound and its closer analogues (e.g., compounds 4–7) feature α-L-rhamnose, which may enhance lipophilicity and membrane permeability . Acyl Position: The bioactivity of iridoids is highly dependent on acyl group position. For example, saccatoside (5) has a p-coumaroyl group at 2'', while this compound’s cinnamoyl group at the same position may confer distinct electronic properties . Substitutions at 3'' or 4'' (e.g., buddlejoside A8) introduce steric and electronic variations that could alter receptor binding .

Species-Specific Biosynthesis :

  • Verbascum species preferentially esterify catalpol derivatives with cinnamoyl or coumaroyl groups, whereas Scrophularia species (e.g., S. ilwensis) produce iridoids like karsoside with different acylations (e.g., feruloyl) . This suggests genus-specific enzymatic machinery for acyl transfer .

Comparative Stability and Bioactivity: Acylated iridoids generally exhibit greater stability than non-acylated ones due to reduced glycosidic bond hydrolysis . Methoxy or dimethoxy substitutions (e.g., in buddlejoside A8) may enhance bioavailability by modulating solubility, whereas acetyl groups (e.g., in pulverulentoside I) could influence metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verbaspinoside
Reactant of Route 2
Verbaspinoside

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